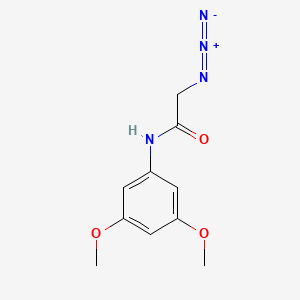

2-azido-N-(3,5-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-azido-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with chloroacetyl chloride to form N-(3,5-dimethoxyphenyl)chloroacetamide. This intermediate is then reacted with sodium azide to yield the final product . The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.

Analyse Des Réactions Chimiques

2-azido-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-azido-N-(3,5-dimethoxyphenyl)acetamide is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s azido group allows it to participate in click chemistry reactions, facilitating the labeling and detection of proteins in complex biological samples. This makes it valuable in various fields, including chemistry, biology, and medicine.

Mécanisme D'action

The mechanism of action of 2-azido-N-(3,5-dimethoxyphenyl)acetamide involves its azido group, which can undergo click chemistry reactions with alkyne-containing molecules. This reaction forms a stable triazole linkage, enabling the compound to label and detect target proteins. The molecular targets and pathways involved depend on the specific proteins and biological systems being studied.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-azido-N-(3,5-dimethoxyphenyl)acetamide include other azido-containing compounds used in proteomics and click chemistry. Some examples are:

- 2-azido-N-(4-methoxyphenyl)acetamide

- 2-azido-N-(3,4-dimethoxyphenyl)acetamide

- 2-azido-N-(2,5-dimethoxyphenyl)acetamide

These compounds share similar chemical properties and applications but differ in their specific substituents on the phenyl ring, which can influence their reactivity and suitability for particular research applications.

Activité Biologique

Overview

2-Azido-N-(3,5-dimethoxyphenyl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H14N4O2

- Molecular Weight : 246.25 g/mol

- Structure : The compound features an azido group (-N₃) attached to an acetamide moiety, which is further substituted with a dimethoxyphenyl group.

The biological activity of this compound is primarily attributed to its azido group, which is known for its high reactivity. This reactivity allows the compound to participate in various chemical transformations leading to biologically active derivatives.

-

Chemical Transformations :

- Reduction : The azido group can be reduced to form amines, which may exhibit different biological activities.

- Cycloaddition Reactions : The compound can undergo cycloaddition reactions with alkenes or alkynes to form triazole derivatives, which have been shown to possess significant biological properties.

- Target Interactions : Compounds with azide functionalities are often utilized in bioorthogonal chemistry, allowing for selective labeling and modification of biomolecules without disrupting their natural functions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound:

- In vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it demonstrated significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values ranging between 0.5 to 10 µM .

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and disruption of cell cycle progression. The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, activating caspases involved in apoptosis .

Antifungal Activity

In addition to its anticancer properties, the compound has been explored for antifungal applications:

- Activity Against Fungi : Preliminary studies indicate that this compound exhibits antifungal activity against various strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Case Studies

- Study on Anticancer Activity :

-

Bioorthogonal Applications :

- Another research project demonstrated the utility of azido compounds in bioorthogonal labeling techniques. This compound was successfully used to label proteins in live cells without disrupting cellular functions.

Data Tables

| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.8 | Apoptosis |

| Anticancer | A549 | 1.2 | Cell Cycle Disruption |

| Antifungal | Candida albicans | 15 | Cell Membrane Disruption |

Propriétés

IUPAC Name |

2-azido-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-16-8-3-7(4-9(5-8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBGMOOFMKQZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.